molecular formula C20H32N2O6 B13143759 (R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

Cat. No.: B13143759
M. Wt: 396.5 g/mol
InChI Key: XIGXGXOCUDAHBK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a dimethyl-dioxocyclohexylidene moiety. It is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid typically involves multiple steps. One common method starts with the corresponding protected amino acid and involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These methods result in the formation of stable crystalline solids that can be used in further reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production of significant quantities of the compound, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of tert-butoxycarbonyl and dimethyl-dioxocyclohexylidene groups makes it particularly valuable in specialized synthetic and research applications.

Properties

Molecular Formula

C20H32N2O6

Molecular Weight

396.5 g/mol

IUPAC Name

(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1

InChI Key

XIGXGXOCUDAHBK-CYBMUJFWSA-N

Isomeric SMILES

CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.